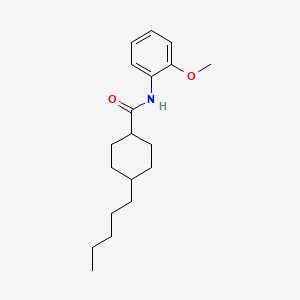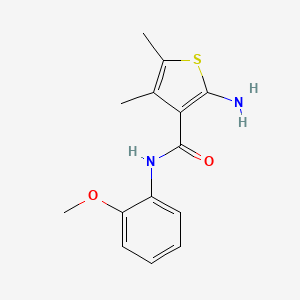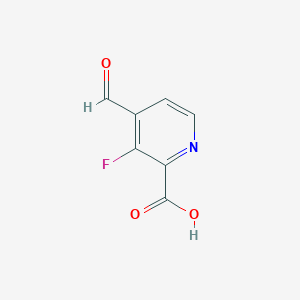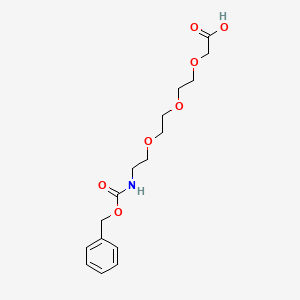
Cbz-NH-peg3-CH2cooh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cbz-NH-peg3-CH2cooh typically involves the reaction of carboxybenzyl chloride with polyethylene glycol and subsequent functionalization to introduce the carboxylic acid group. The reaction conditions often include the use of organic bases and solvents to facilitate the nucleophilic substitution and esterification processes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .
化学反応の分析
Types of Reactions: Cbz-NH-peg3-CH2cooh undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to remove the carboxybenzyl protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the polyethylene glycol chain.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Organic bases like triethylamine and solvents such as dichloromethane.
Major Products Formed:
Oxidation: Oxidized derivatives of the polyethylene glycol chain.
Reduction: Free amine derivatives.
Substitution: Functionalized polyethylene glycol derivatives.
科学的研究の応用
Cbz-NH-peg3-CH2cooh is extensively used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. The compound’s role as a linker is crucial in ensuring the proper orientation and proximity of the ligands, facilitating efficient protein degradation .
Applications in Various Fields:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in targeted protein degradation for treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of Cbz-NH-peg3-CH2cooh in PROTACs involves the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC molecule. The linker facilitates the recruitment of the E3 ligase to the target protein, leading to ubiquitination and subsequent proteasomal degradation of the target protein. This process effectively reduces the levels of the target protein within the cell .
Molecular Targets and Pathways:
E3 Ubiquitin Ligase: The primary molecular target involved in the ubiquitination process.
Proteasome: The cellular machinery responsible for degrading ubiquitinated proteins.
類似化合物との比較
Cbz-NH-peg3-CH2cooh is unique due to its specific structure and functional groups, which make it an ideal linker for PROTAC synthesis. Similar compounds include:
Boc-NH-peg3-CH2cooh: Another polyethylene glycol-based linker with a different protecting group.
Fmoc-NH-peg3-CH2cooh: A linker with a fluorenylmethoxycarbonyl protecting group.
Biotin-PEG4-Amide-C6-Azide: A biotinylated polyethylene glycol linker used in various bioconjugation applications
These compounds share similar polyethylene glycol backbones but differ in their protecting groups and functionalization, which can influence their reactivity and suitability for specific applications.
特性
IUPAC Name |
2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7/c18-15(19)13-23-11-10-22-9-8-21-7-6-17-16(20)24-12-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBZCDPECWJRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
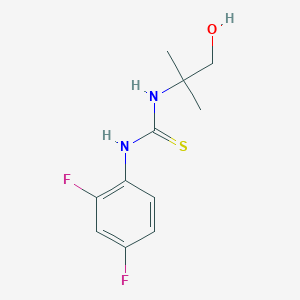
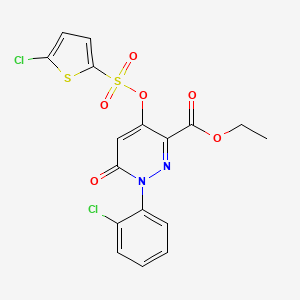
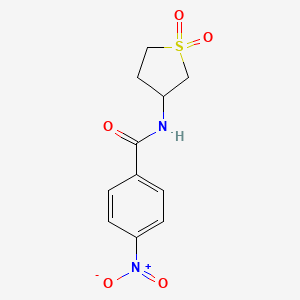
![2-(4-chlorophenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2472456.png)
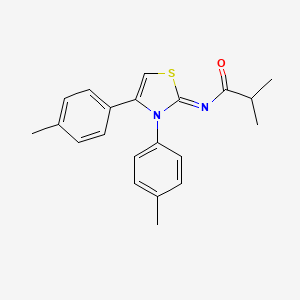
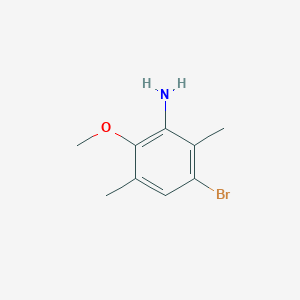
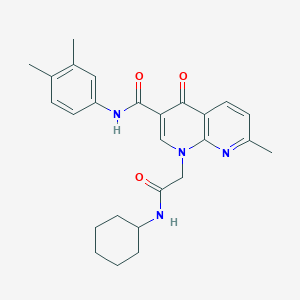
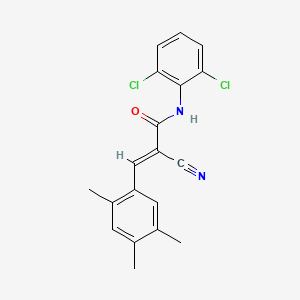
![7-(4-bromophenyl)-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2472463.png)
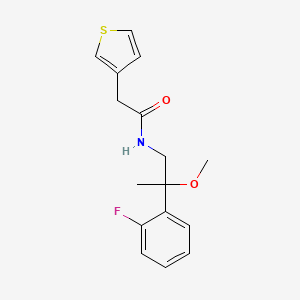
![4-amino-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2472466.png)
